[(3R)-Tetrahydropyran-3-yl]methanamine

Renin Inhibition Hypertension Structure-Based Drug Design

[(3R)-Tetrahydropyran-3-yl]methanamine (CAS 1300731-77-4) is a chiral primary amine featuring a tetrahydropyran ring with a defined (3R) stereocenter. This compound, also known as (R)-(tetrahydro-2H-pyran-3-yl)methanamine or (3R)-oxan-3-ylmethanamine, has the molecular formula C6H13NO and a molecular weight of 115.17 g/mol.

Molecular Formula C6H13NO
Molecular Weight 115.176
CAS No. 1300731-77-4
Cat. No. B2975624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3R)-Tetrahydropyran-3-yl]methanamine
CAS1300731-77-4
Molecular FormulaC6H13NO
Molecular Weight115.176
Structural Identifiers
SMILESC1CC(COC1)CN
InChIInChI=1S/C6H13NO/c7-4-6-2-1-3-8-5-6/h6H,1-5,7H2/t6-/m1/s1
InChIKeyZTCHEOLGUZDPAN-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding [(3R)-Tetrahydropyran-3-yl]methanamine (CAS 1300731-77-4): A Chiral Tetrahydropyran Amine Building Block


[(3R)-Tetrahydropyran-3-yl]methanamine (CAS 1300731-77-4) is a chiral primary amine featuring a tetrahydropyran ring with a defined (3R) stereocenter. This compound, also known as (R)-(tetrahydro-2H-pyran-3-yl)methanamine or (3R)-oxan-3-ylmethanamine, has the molecular formula C6H13NO and a molecular weight of 115.17 g/mol . Its rigid oxygen-containing heterocyclic scaffold and single stereocenter make it a valuable building block in asymmetric synthesis and medicinal chemistry . The compound is typically supplied as a free base with a minimum purity of 95% or as its hydrochloride salt (CAS 2007916-32-5) for improved handling and stability [1].

Why Generic Substitution Fails: The Case Against Using Racemic or (3S)-Enantiomer Alternatives to [(3R)-Tetrahydropyran-3-yl]methanamine


In drug discovery and asymmetric synthesis, the stereochemistry of a chiral building block directly dictates the three-dimensional shape and biological activity of the resulting molecules. Substituting [(3R)-Tetrahydropyran-3-yl]methanamine with its (3S)-enantiomer (CAS 1203706-83-5) or a racemic mixture (CAS 7179-99-9) introduces a different or mixed stereochemical environment, which can lead to reduced target affinity, altered selectivity, or even antagonistic effects [1]. Furthermore, the choice between free base and hydrochloride salt forms significantly impacts handling, solubility, and storage stability [2]. The quantitative evidence below demonstrates that specific applications demand the precise (3R) stereochemistry and often the hydrochloride salt form to achieve the reported performance metrics.

Product-Specific Quantitative Evidence Guide for [(3R)-Tetrahydropyran-3-yl]methanamine: Comparator-Based Differentiation


Stereochemical Specificity: (3R)-Enantiomer Enables Potent Renin Inhibition vs. Cyclohexylmethyl Analog

In the development of the clinical candidate renin inhibitor VTP-27999, replacement of the cyclohexylmethyl group occupying the S1 pocket with a (R)-(tetrahydropyran-3-yl)methyl group resulted in a compound with >1000× selectivity over related and unrelated off-targets, >15% oral bioavailability in three species, and oral efficacy in a double transgenic rat model of hypertension [1]. This demonstrates that the specific (3R) stereochemistry of the tetrahydropyran-3-yl methanamine fragment is critical for achieving the desired pharmacological profile, whereas the (3S)-enantiomer would not provide the same hydrogen-bonding interaction with Thr77 [2].

Renin Inhibition Hypertension Structure-Based Drug Design

Enantiomeric Purity: (3R)-Enantiomer Required for Reproducible Asymmetric Synthesis vs. Racemic Mixture

The (3R)-enantiomer (CAS 1300731-77-4) is supplied with a defined stereochemistry, whereas the racemic mixture (tetrahydropyran-3-yl)methanamine (CAS 7179-99-9) contains both (3R) and (3S) enantiomers in equal amounts. In asymmetric synthesis, using a racemic building block can lead to the formation of diastereomeric mixtures that are difficult to separate and may result in reduced yields of the desired stereoisomer . The (3R)-enantiomer eliminates this complexity, ensuring that the stereochemical outcome of subsequent reactions is controlled solely by the synthetic methodology, not by the starting material's stereochemical ambiguity.

Asymmetric Synthesis Chiral Resolution Enantiomeric Excess

Salt Form Advantage: Hydrochloride Salt (CAS 2007916-32-5) Offers Improved Stability and Solubility vs. Free Base

The hydrochloride salt of [(3R)-Tetrahydropyran-3-yl]methanamine (CAS 2007916-32-5) is a crystalline solid that exhibits enhanced stability and solubility compared to the free base (CAS 1300731-77-4), which is typically a liquid or low-melting solid [1]. This improvement is critical for long-term storage and ease of handling in synthetic workflows . The hydrochloride salt also has a defined melting point of approximately 142 °C, facilitating characterization and quality control .

Salt Selection Pharmaceutical Formulation Handling and Storage

Synthetic Utility: (3R)-Enantiomer Serves as Key Intermediate in Clinical Candidate VTP-27999

[(3R)-Tetrahydropyran-3-yl]methanamine is a crucial synthetic intermediate in the preparation of VTP-27999, a renin inhibitor that advanced to clinical development [1]. The compound's (3R) stereochemistry is essential for the correct orientation of the tetrahydropyran ring, which forms a hydrogen bond with Thr77 in the renin active site, a key interaction for inhibitor binding [2]. This validated synthetic application demonstrates the compound's value in producing bioactive molecules with demonstrated in vivo efficacy.

Renin Inhibitor Clinical Candidate Drug Discovery

Purity Specification: Commercially Available (3R)-Enantiomer Meets 95% Purity Threshold for Reliable Synthesis

Commercially sourced [(3R)-Tetrahydropyran-3-yl]methanamine (CAS 1300731-77-4) is typically supplied with a minimum purity of 95%, as verified by standard analytical methods . This level of purity is sufficient for most research and development applications, ensuring that synthetic outcomes are not compromised by impurities. In contrast, in-house synthesized or lower-purity material may contain unreacted starting materials or byproducts that can interfere with subsequent reactions or biological assays.

Quality Control Synthetic Reliability Procurement Specification

Optimal Research and Industrial Application Scenarios for [(3R)-Tetrahydropyran-3-yl]methanamine


Renin Inhibitor Drug Discovery and Development

Based on the evidence that the (3R)-tetrahydropyran-3-yl methanamine fragment is essential for achieving >1000× selectivity and >15% oral bioavailability in a clinical candidate renin inhibitor [1], this building block is optimally suited for medicinal chemistry programs targeting renin or other aspartyl proteases. Researchers can confidently incorporate this fragment into lead optimization campaigns to enhance potency, selectivity, and pharmacokinetic properties.

Asymmetric Synthesis of Chiral Tetrahydropyran-Containing Molecules

The defined (3R) stereochemistry of this compound makes it an ideal starting material for the stereoselective synthesis of complex natural products and pharmaceuticals that contain tetrahydropyran rings. Using the enantiopure building block eliminates the need for chiral resolution steps and ensures predictable stereochemical outcomes in multi-step syntheses .

Preparation of Bioactive Molecules Targeting Neurological and Metabolic Disorders

As a versatile chiral amine intermediate, [(3R)-Tetrahydropyran-3-yl]methanamine is employed in the synthesis of potential therapeutic agents for neurological and metabolic disorders [2]. Its rigid tetrahydropyran scaffold contributes to conformational restraint, which can optimize binding affinity in receptor interactions [2].

High-Throughput Screening and Fragment-Based Drug Discovery

The compound's compact size and hydrogen-bonding capabilities (one H-bond donor, two acceptors) make it a suitable fragment for fragment-based drug discovery (FBDD) campaigns. Its commercial availability in high purity (≥95%) facilitates rapid procurement for hit-to-lead and lead optimization studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for [(3R)-Tetrahydropyran-3-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.